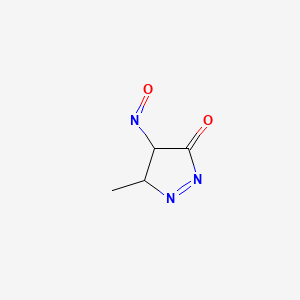

3-Methyl-4-nitroso-1-pyrazolin-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

3-methyl-4-nitroso-3,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h2-3H,1H3 |

InChI Key |

WGZDTSGMRXBPAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)N=N1)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Methyl 4 Nitroso 1 Pyrazolin 5 One and Its Derivatives

General Synthetic Routes to 4-Nitrosopyrazolones

The formation of 4-nitrosopyrazolones is primarily a two-stage process: synthesis of the core pyrazolone (B3327878) scaffold followed by the introduction of the nitroso group at the C-4 position.

The most direct method for the synthesis of 4-nitrosopyrazolones is the electrophilic nitrosation of a pre-existing pyrazolone ring. This reaction targets the electron-rich C-4 position of the pyrazolone nucleus. nih.gov The process is typically carried out using nitrous acid (HONO), which is generated in situ by treating sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).

The general reaction involves dissolving the substituted pyrazolone, for instance, 3-methyl-1-pyrazolin-5-one, in an acidic medium and then adding a solution of sodium nitrite, usually at low temperatures to control the reaction rate and minimize side products. The highly reactive nitrosonium ion (NO⁺) generated in the acidic environment acts as the electrophile, attacking the C-4 position to yield the 4-nitroso derivative. In vitro studies under conditions that mimic physiological environments have also demonstrated the potential for nitrosation of pyrazolone compounds. nih.gov

The synthesis of the pyrazolone scaffold itself can be achieved through several established methodologies, with the choice of method often depending on the desired substitution pattern.

Knorr Pyrazolone Synthesis : The classical and most widely used method is the condensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and a hydrazine (B178648) derivative. nih.govmdpi.com This cyclocondensation reaction is versatile and can be performed under various catalytic conditions, including the use of organic or inorganic bases in solvents like ethanol (B145695) or methanol. nih.gov The reaction of ethyl acetoacetate with hydrazine hydrate, for example, directly yields 3-methyl-1-pyrazolin-5-one.

Cyclocondensation with 1,3-Dielectrophiles : A broader approach involves the cyclocondensation of hydrazines with various 1,3-dielectrophilic compounds. nih.gov This category includes 1,3-diketones and α,β-unsaturated carbonyl compounds. nih.gov However, the use of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can sometimes lead to a mixture of regioisomers, posing a challenge for purification. nih.gov

Multicomponent Reactions : More recent and efficient strategies include one-pot, multicomponent reactions. For instance, pyrazolone derivatives can be synthesized by reacting ethyl acetoacetate, a hydrazine, and an aldehyde under microwave irradiation in solvent-free conditions, offering a greener and faster alternative to traditional methods. mdpi.com Another green approach utilizes catalytic imidazole (B134444) in an aqueous medium for the reaction of ethyl acetoacetate and hydrazines. acs.org

| Method | Reactants | Description | References |

| Knorr Synthesis | β-Ketoester (e.g., ethyl acetoacetate) + Hydrazine | Classical cyclocondensation, often base-catalyzed. | nih.govmdpi.com |

| 1,3-Dielectrophile Condensation | 1,3-Diketone + Hydrazine | Cyclocondensation that can produce regioisomers if reactants are unsymmetrical. | nih.gov |

| Multicomponent Reaction | Ethyl acetoacetate + Hydrazine + Aldehyde | One-pot synthesis, often microwave-assisted, for rapid access to diverse scaffolds. | mdpi.com |

| Green Catalytic Method | Ethyl acetoacetate + Hydrazine | Uses imidazole as a catalyst in an aqueous medium. | acs.org |

Mechanistic Aspects of Compound Formation Reactions

The formation of 4-nitrosopyrazolones via the nitrosation of a pyrazolone ring is a classic example of an electrophilic aromatic substitution reaction. The key steps of the mechanism are as follows:

Formation of the Electrophile : In a strongly acidic solution, sodium nitrite is protonated to form nitrous acid (HONO). A second protonation step leads to the loss of a water molecule and the formation of the highly electrophilic nitrosonium ion (NO⁺). wikipedia.org

NO₂⁻ + 2 H⁺ ⇌ NO⁺ + H₂O wikipedia.org

Electrophilic Attack : The pyrazolone ring exists in tautomeric forms and possesses a high electron density, particularly at the C-4 position. nih.gov This nucleophilic carbon attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation/Rearomatization : A base (such as water or the conjugate base of the acid used) abstracts a proton from the C-4 position of the intermediate. This step restores the aromaticity of the pyrazolone ring and results in the final 4-nitroso product.

This mechanism is analogous to other electrophilic substitution reactions on activated aromatic rings. The high reactivity of the C-4 position in pyrazolones makes this nitrosation a highly efficient and regioselective transformation.

Synthesis of Functionalized Derivatives of 3-Methyl-4-nitroso-1-pyrazolin-5-one

Further modification of the this compound scaffold can be achieved through various functionalization strategies, primarily targeting the nitrogen atoms or other positions on the pyrazole (B372694) ring prior to nitrosation.

The pyrazolone ring contains two nitrogen atoms, and their functionalization via alkylation or acylation can introduce significant structural diversity. The N-1 position is a primary site for such modifications.

N-Alkylation : The reaction of pyrazoles with alkylating agents like bromoacetone (B165879) has been shown to produce regioisomeric N-alkylated products. scispace.comosi.lv The specific isomer obtained can depend on the reaction conditions and the substitution pattern of the pyrazole ring. For pyrazolones, N-alkylation is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base.

N-Acylation : N-acylation introduces a carbonyl group onto the nitrogen atom, which can influence the electronic properties of the ring. This is generally accomplished using acyl chlorides or anhydrides. For example, N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives have been synthesized, demonstrating the feasibility of attaching complex acyl groups to the pyrazole nitrogen. nih.gov

| Functionalization | Reagents | Description | References |

| N-Alkylation | Alkyl Halides (e.g., bromoacetone) | Introduces an alkyl group onto a ring nitrogen atom, potentially leading to regioisomers. | scispace.comosi.lv |

| N-Acylation | Acyl Chlorides, Anhydrides | Attaches an acyl group to a ring nitrogen, modifying the electronic character of the scaffold. | nih.gov |

While the C-4 position is occupied in this compound, C-acylation at this position prior to the nitrosation step is a key strategy for synthesizing functionalized derivatives. Pyrazolones can undergo both O-acylation and C-acylation, and achieving regioselectivity for C-acylation is crucial.

A highly effective method for selective C-acylation involves the formation of a metal complex of the pyrazolone. researchgate.netrsc.org By reacting 3-methyl-1-phenyl-pyrazolin-5-one with calcium hydroxide, a calcium complex is formed. rsc.org This complex directs the subsequent acylation by an acyl chloride preferentially to the C-4 position, minimizing the formation of the O-acylated byproduct. researchgate.netrsc.org After the C-acylation is complete, the complex is decomposed with acid to yield the 4-acyl-pyrazolone. This intermediate can then undergo nitrosation at a different position if available, or the acyl group itself can be modified. This method provides a reliable route to 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones, which are valuable precursors for more complex derivatives. rsc.org

Condensation Reactions with Active Methylene (B1212753) Compounds

The reactivity of the 4-nitroso group in this compound presents a unique avenue for condensation reactions with active methylene compounds. Unlike unsubstituted pyrazolones where the C4 position is the typical site for Knoevenagel-type condensations, the presence of the nitroso group fundamentally alters the reactive pathway. In this context, the nitroso group itself becomes the primary electrophilic center.

One pertinent mechanistic pathway is analogous to the Ehrlich-Sachs reaction , which involves the condensation of a C-nitroso compound with a molecule possessing an active methyl or methylene group, typically catalyzed by a base. The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a carbanion. This nucleophilic carbanion then attacks the nitrogen atom of the nitroso group. The subsequent steps involve dehydration to yield a Schiff base-like intermediate (an imine or enamine), which can then undergo further intramolecular reactions or rearrangements depending on the specific reactants and conditions.

For instance, the reaction of 4-nitroso-1,3-disubstituted-5-pyrazolones with active methylene compounds can lead to the formation of fused heterocyclic systems. The initial condensation product, an α-imino-β-dicarbonyl or related structure, can undergo intramolecular cyclization, paving the way for the synthesis of novel pyrazolo-fused heterocycles. The regioselectivity and the final structure of the product are highly dependent on the nature of the active methylene compound and the reaction conditions employed.

A representative reaction is the condensation with malononitrile. The reaction likely proceeds through the initial formation of a carbanion from malononitrile, which then attacks the nitroso group. Subsequent dehydration and potential cyclization can lead to the formation of pyrazolo[3,4-c]pyrazole (B14755706) derivatives. While direct experimental data for this compound is limited in readily available literature, the established reactivity of C-nitroso compounds provides a strong basis for these proposed transformations.

Table 1: Potential Products from Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Proposed Intermediate | Potential Final Product Class |

| Malononitrile | α-(dicyanomethyleneimino)-β-keto-pyrazoline | Pyrazolo[3,4-c]pyrazole derivative |

| Ethyl cyanoacetate | α-(cyano(ethoxycarbonyl)methyleneimino)-β-keto-pyrazoline | Pyrazolo[3,4-c]pyrazole derivative |

| Acetylacetone | α-(diacetylmethyleneimino)-β-keto-pyrazoline | Substituted pyrazole derivative |

Formation of Azo-Coupled Systems and Chromophores

The 4-nitroso group of this compound is a versatile precursor for the synthesis of azo dyes and other chromophoric systems. Two primary synthetic strategies are employed: a two-step process involving reduction and diazotization, and a direct one-step coupling reaction.

Reduction, Diazotization, and Azo Coupling:

The most established method for converting a nitroso group into an azo linkage involves its initial reduction to an amino group. The resulting 4-amino-3-methyl-1-pyrazolin-5-one can then be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt. This diazonium salt is a potent electrophile and readily undergoes azo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, and anilines, to yield intensely colored azo dyes. nih.gov

The position of the coupling on the aromatic ring is directed by the activating groups present. For phenols and naphthols, coupling typically occurs at the para position to the hydroxyl group, unless this position is blocked, in which case ortho coupling is observed. The pH of the reaction medium is a critical parameter in azo coupling; reactions with phenols are generally carried out in weakly alkaline conditions, while coupling with anilines is performed in weakly acidic media.

Direct Azo Coupling via Condensation:

An alternative and more direct route to azo compounds from 4-nitrosopyrazolones is through a condensation reaction with aromatic amines, a process analogous to the Mills reaction . nih.gov In this reaction, the nitroso compound reacts directly with an aniline (B41778) derivative, typically in the presence of a base or acid catalyst, to form an azo bridge. The mechanism is believed to involve the nucleophilic attack of the amine on the nitroso nitrogen, followed by a dehydration step to yield the azo compound. nih.govresearchgate.net This method is particularly useful for the synthesis of unsymmetrical azo dyes. nih.gov

The reactivity of the aniline derivative is influenced by the electronic nature of its substituents. Electron-donating groups on the aniline ring enhance its nucleophilicity and facilitate the reaction. This direct coupling method offers a more atom-economical and potentially milder alternative to the traditional diazotization route.

The resulting azo compounds derived from this compound are of significant interest due to their extended π-conjugated systems, which are responsible for their color. The specific color of the dye can be fine-tuned by varying the structure of the coupling component, allowing for the synthesis of a wide palette of chromophores for various applications.

Table 2: Comparison of Azo Coupling Methodologies

| Feature | Reduction-Diazotization-Coupling | Direct Condensation (Mills-type Reaction) |

| Starting Pyrazolone Derivative | 4-Amino-3-methyl-1-pyrazolin-5-one | This compound |

| Key Reagents | Sodium nitrite, strong acid, coupling component | Aromatic amine |

| Number of Steps | Two (reduction is a prerequisite) | One |

| Intermediate | Diazonium salt | Not isolated |

| Applicability | Broad range of coupling components (phenols, anilines) | Primarily for coupling with aromatic amines |

| Reaction Conditions | Low temperature for diazotization | Varies, can be base or acid-catalyzed |

Elucidation of Tautomerism, Isomerism, and Conformational Landscape of 3 Methyl 4 Nitroso 1 Pyrazolin 5 One

Comprehensive Analysis of Tautomeric Equilibria

Tautomerism is a fundamental concept in the study of pyrazolone (B3327878) derivatives, and 3-methyl-4-nitroso-1-pyrazolin-5-one is no exception. researchgate.net The presence of a nitroso group at the 4-position introduces additional possibilities for tautomeric transformations, leading to a rich and complex equilibrium. researchgate.netresearchgate.net

The primary tautomeric equilibrium in this compound involves the interconversion between the keto-nitroso and the enol-oxime forms. youtube.comyoutube.com In the keto-nitroso form, the pyrazolone ring exists in a keto configuration with a C=O bond at the 5-position, and the C4-N bond is a single bond to a nitroso group (-N=O). The enol-oxime form, on the other hand, features an enolic hydroxyl group at the 5-position (C5-OH) and an oxime functionality at the 4-position (C4=N-OH). stackexchange.com

Computational studies, including those at the HF, DFT, and MPn quantum chemical levels, have been instrumental in elucidating the relative stabilities of these tautomers. researchgate.net These studies consistently indicate that the oxime tautomer is energetically favored over the nitroso form. researchgate.netstackexchange.com This preference for the oxime form can be attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso group, a factor influenced by the electronegativity differences between the constituent atoms. stackexchange.com

The tautomeric composition of this compound is highly dependent on the physical state (solid or solution) and the nature of the solvent. researchgate.netrsc.org In the solid state, X-ray crystallographic data for related compounds, such as N-decyl-3-methyl-4-nitroso-5-pyrazolone, have provided unambiguous evidence for the existence of specific tautomeric forms. researchgate.net For 3,5-dimethyl-4-nitroso-1H-pyrazole, the CNO moiety exists in the nitroso-form in the solid state. researchgate.net

| Tautomer/Isomer | Relative Energy (kcal/mol) | Estimated Population (%) |

|---|---|---|

| syn,syn-oxime | 0.00 | ~99 |

| anti,anti-oxime | ~0.00 | ~1 |

| Other Tautomers | > 5.0 | <0.1 |

Note: The data in the table is based on computational studies and provides an estimation of the relative populations in a polar solvent like DMSO. The actual experimental ratios may vary.

Solvent polarity plays a crucial role in shifting the tautomeric equilibrium of this compound. researchgate.net Polar solvents, through their ability to form hydrogen bonds and stabilize charged or polar species, can significantly influence the relative stabilities of the keto-nitroso and enol-oxime forms. nih.gov

For instance, in polar solvents like DMSO, the oxime form is predominantly favored. researchgate.net This is because the oxime form, with its hydroxyl group, can engage in hydrogen bonding with the solvent molecules, leading to its stabilization. In contrast, non-polar solvents may favor less polar tautomers. The proton transfer dynamics, which are integral to the tautomeric interconversion, are also influenced by the solvent environment. Protic solvents can facilitate proton transfer through hydrogen-bonded networks, thereby affecting the rate of equilibration between the tautomers. Theoretical models, such as the polarizable continuum model (PCM), are often employed to estimate the effect of the medium on the relative stabilities of the different tautomeric structures. researchgate.net

Stereoisomeric and Rotational Isomerism Studies

Beyond tautomerism, the structural diversity of this compound is further enriched by the possibilities of stereoisomerism and rotational isomerism. These aspects are particularly relevant for the more stable oxime tautomer.

The carbon-nitrogen double bond of the oxime group in the enol-oxime tautomer is subject to geometric isomerism, leading to the formation of syn and anti isomers. researchgate.netnih.gov The designation of syn or anti is determined by the spatial relationship between the hydroxyl group of the oxime and another substituent on the pyrazolone ring.

Computational studies have shown that for this compound, both syn and anti oxime isomers can exist. researchgate.net In some cases, such as with 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, a mixture of syn- and anti-oxime isomers is observed in solution. researchgate.net The relative stability of these isomers can be influenced by intramolecular hydrogen bonding and steric interactions. For instance, a syn conformation might be stabilized by an intramolecular hydrogen bond between the oxime proton and the carbonyl oxygen at the 5-position.

| Isomer | Key Structural Feature | Relative Stability |

|---|---|---|

| Syn-oxime | Potential for intramolecular hydrogen bonding | Often more stable, especially in non-polar solvents |

| Anti-oxime | Less steric hindrance in some cases | Can be populated in equilibrium, particularly in polar solvents |

Rotational isomerism, or the existence of different conformations due to rotation around single bonds, is another important aspect of the conformational landscape of this compound. researchgate.net The rotation around the C3-CH3 bond and the C4-N bond (in the nitroso form) or the N-OH bond (in the oxime form) can lead to different rotamers with distinct energies. nih.gov

The energy barriers to these rotations determine the stability and interconversion rates of the different conformers. nih.gov For the oxime tautomer, rotation around the C4=N double bond is highly restricted, but rotation around the N-O single bond can lead to different orientations of the hydroxyl proton. Computational studies have identified various rotamers for the different tautomeric forms of this compound and have calculated their relative energies. researchgate.net For example, for the syn-oxime form, rotamers can exist where the oxime proton is oriented differently with respect to the pyrazole (B372694) ring. The energy differences between these rotamers are often small, suggesting a dynamic conformational equilibrium at room temperature. researchgate.net

Coordination Chemistry and Transition Metal Complexation of 3 Methyl 4 Nitroso 1 Pyrazolin 5 One

Ligand Design Principles and Coordination Sites

The structure of 3-methyl-4-nitroso-1-pyrazolin-5-one is conducive to acting as an effective chelating agent. Its design incorporates a five-membered pyrazolone (B3327878) ring with key functional groups positioned for favorable coordination with a central metal ion. The primary coordination sites involve the oxygen atoms of the carbonyl group at the 5-position and the nitroso group at the 4-position.

This compound typically functions as a bidentate ligand, coordinating to metal ions through two of its donor atoms to form a stable six-membered chelate ring. saudijournals.com Studies on related 1-phenyl-3-substituted-4-nitroso-5-pyrazolones have demonstrated that these ligands act as neutral bidentate ligands, bonding to metal ions via the oxygen atoms of both the carbonyl and the nitroso groups. researchgate.netresearchgate.net This mode of coordination is common for this class of compounds when complexing with various transition metals. researchgate.netresearchgate.net The formation of such chelates is a driving force for the stability of the resulting metal complexes. saudijournals.com

The coordination behavior of this compound is intrinsically linked to its tautomeric nature. This molecule can exist in several tautomeric forms, with the key equilibrium being between the nitroso-keto form and the oxime-hydroxy form. researchgate.netresearchgate.net Computational studies suggest that for 4-nitroso-pyrazolones, the oxime tautomer is often favored, particularly in solution. researchgate.netresearchgate.net The specific tautomer present during complexation dictates which atoms are available for coordination.

While coordination is often cited as occurring through the two oxygen atoms of the nitroso-keto tautomer, the prevalence of the oxime form is significant. researchgate.netresearchgate.netresearchgate.net In its oxime-hydroxy form, the ligand presents a different set of potential donor atoms (N and O), which could lead to different coordination modes. The simultaneous presence of multiple tautomeric and isomeric forms can complicate the coordination environment. researchgate.net However, the predominant bidentate chelation through two oxygen atoms suggests that either the nitroso-keto form is the primary coordinating species or that the oxime-hydroxy form rearranges upon interaction with the metal ion. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives generally involves straightforward procedures, yielding stable, often colored, solid products. These complexes are subsequently characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexes of 4-nitroso-5-pyrazolone derivatives with various divalent transition metal ions have been successfully prepared. researchgate.netresearchgate.net A common synthetic method involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. saudijournals.com Typically, a hot alcoholic solution of the ligand is mixed with an aqueous or alcoholic solution of the metal salt (e.g., chlorides or sulfates of Mn(II), Co(II), Ni(II), Cu(II), or Zn(II)). saudijournals.com The reaction mixture is often refluxed for several hours to ensure complete reaction. saudijournals.com The pH of the solution may be adjusted to facilitate the formation and precipitation of the solid complex. saudijournals.com The resulting solid product is then filtered, washed, and dried. saudijournals.com These methods typically yield complexes with a 1:2 metal-to-ligand stoichiometry, forming neutral complexes of the type [M(L)₂], where M is the divalent metal ion and L is the deprotonated ligand. researchgate.netresearchgate.net

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination by showing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. In the free ligand, characteristic bands for the C=O and N=O stretching vibrations are observed. Upon coordination to a metal ion, these bands typically shift to lower wavenumbers (a redshift), indicating a weakening of these bonds due to the donation of electron density to the metal and the formation of M-O bonds. For example, in complexes of related pyrazolone phenylhydrazones, the azomethine ν(C=N) vibration shifts to a lower wavenumber upon coordination. mdpi.com

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the pyrazolone ring and its substituents. Upon complexation, new bands may appear in the visible region, which are attributed to d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are characteristic of the metal ion and its coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netmdpi.com For instance, octahedral Co(II) and Ni(II) complexes of pyrazolone derivatives show characteristic d-d absorption bands in the visible region. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (such as those of Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can confirm the binding sites. Protons and carbons near the coordination sites (i.e., the carbonyl and nitroso/oxime groups) are expected to show the most significant shifts. researchgate.netmdpi.com

| Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation |

| FTIR | Characteristic ν(C=O) and ν(N=O) bands | Shift to lower wavenumbers | Coordination through carbonyl and nitroso oxygen atoms. |

| UV-Vis | Intense π→π* and n→π* bands (UV) | Appearance of new, weaker d-d bands (Visible) | Confirms metal-ligand interaction and provides information on coordination geometry. |

| NMR | Sharp signals for ligand protons/carbons | Shift in chemical shifts of nuclei near binding sites | Identifies coordination sites in diamagnetic complexes. |

Magnetic susceptibility measurements are a crucial tool for determining the electronic structure and spin state of complexes containing paramagnetic metal ions like Mn(II), Co(II), Ni(II), and Cu(II). The effective magnetic moment (μ_eff), calculated from these measurements, provides insight into the number of unpaired electrons in the metal's d-orbitals.

Studies on complexes of similar 4-nitroso-5-pyrazolone ligands with these metals have shown that they typically form high-spin complexes. researchgate.netresearchgate.net The magnetic moment values are often consistent with an octahedral or distorted octahedral coordination geometry around the central metal ion. researchgate.netresearchgate.netmdpi.com For instance, Co(II) (d⁷) complexes often exhibit magnetic moments in the range of 4.45–4.48 B.M., which is characteristic of high-spin octahedral geometry. mdpi.com Similarly, Mn(II) (d⁵) complexes show moments around 5.9 B.M., corresponding to five unpaired electrons in a high-spin configuration. researchgate.net These high-spin states suggest that the 4-nitroso-5-pyrazolone ligand acts as a weak-field ligand, causing a smaller splitting of the d-orbitals than the spin-pairing energy. researchgate.netresearchgate.net

| Metal Ion | d-Electron Config. | Typical Geometry | Expected High-Spin μ_eff (B.M.) | Observed μ_eff Range (B.M.) researchgate.netmdpi.com |

| Mn(II) | d⁵ | Octahedral | ~5.92 | 5.86 - 5.94 |

| Co(II) | d⁷ | Octahedral | ~3.87 (spin-only) / 4.7-5.2 (with orbital contrib.) | 3.91 - 4.48 |

| Ni(II) | d⁸ | Octahedral | ~2.83 (spin-only) / 2.9-3.4 (with orbital contrib.) | ~3.21 |

| Cu(II) | d⁹ | Distorted Octahedral | ~1.73 | 1.89 - 1.95 |

| Zn(II) | d¹⁰ | Octahedral | 0 | Diamagnetic |

Thermal Decomposition Pathways of Coordination Compounds

While thermal analysis, such as thermogravimetric analysis (TGA), has been performed on various coordination complexes containing pyrazole-derived ligands, these studies typically focus on the thermal stability, temperature ranges of decomposition, and mass loss associated with the removal of solvent molecules or the degradation of the ligand. For instance, studies on the thermal decomposition of other pyrazoline derivatives have identified mechanisms like HCl extrusion and retro-[3+2] cycloaddition, but these are specific to the substituents and coordination environment of those particular compounds. semanticscholar.orgnih.govnih.gov Without specific analysis of the gaseous and solid products formed at each stage of the decomposition for this compound complexes, a definitive pathway cannot be described.

Electrochemical Behavior of Complexes

The electrochemical properties of transition metal complexes with nitrosopyrazolone ligands, such as this compound, are of significant interest for understanding their redox behavior. saudijournals.com Cyclic voltammetry (CV) is a primary technique used to explore these characteristics, providing insight into the oxidation and reduction potentials of the metal center and the ligand itself. analis.com.my

In a typical cyclic voltammetry experiment, a solution of the complex in a suitable solvent (e.g., dry CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M [NBu₄][PF₆]) is analyzed. researchgate.net The potential is swept between set limits, and the resulting current is measured, revealing information about the electron transfer processes. researchgate.net

Studies on transition metal complexes with related pyrazole-based ligands demonstrate that these compounds often exhibit quasi-reversible, one-electron transfer processes associated with the metal's redox couples. analis.com.my For example, the electrochemical behavior of Cu(II), Fe(II), and Ni(II) complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand was investigated, revealing distinct redox events. The Cu(II) complex showed a reduction to Cu(I) and a corresponding oxidation of Cu(I) back to Cu(II). analis.com.my Similarly, the Fe(II) complex displayed the Fe(II)/Fe(III) redox couple, and the Ni(II) complex exhibited a process attributed to the Ni(II)/Ni(I) couple. analis.com.my

The specific potentials for these processes are dependent on the ligand's electronic environment and the coordination geometry. The data for these related pyrazolyl complexes are summarized in the table below to illustrate the typical findings from such studies.

Interactive Data Table: Electrochemical Data for Transition Metal Complexes with a Pyrazole-Based Ligand analis.com.my

| Complex | Anodic Peak Potential (Epa) (V vs Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs Ag/AgCl) | Peak Separation (ΔE) (V) | Redox Couple Assignment |

| Copper Complex | 0.75 | 0.03 | 0.72 | Cu(I)/Cu(II) |

| Iron Complex | -0.67 | -0.47 | 0.20 | Fe(II)/Fe(III) |

| Nickel Complex | 0.71 | 0.12 | 0.59 | Ni(I)/Ni(II) |

This data is for complexes with the ligand 3,6-bis(3,5-dimethylpyrazolyl)pyridazine and is presented as a representative example of the electrochemical behavior of metal-pyrazole systems. analis.com.my

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 3-Methyl-4-nitroso-1-pyrazolin-5-one exhibits characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is largely defined by the vibrations of the pyrazolone (B3327878) ring, the methyl group, the carbonyl group, and the nitroso group. The precise position of these bands can be influenced by the molecule's tautomeric form and intermolecular interactions, such as hydrogen bonding in the solid state.

Key vibrational frequencies observed in pyrazolone derivatives include the stretching of the C=O, C=N, N-N, and C-N bonds. The methyl group gives rise to characteristic symmetric and asymmetric stretching and bending vibrations. derpharmachemica.com A crucial band for the identification of this specific compound is that of the N=O stretching vibration, which typically appears in the 1500-1600 cm⁻¹ region for C-nitroso compounds. The C=O stretching frequency is also prominent and is usually found in the range of 1600-1700 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Carbonyl) | Stretching (ν) | 1640 - 1700 | mdpi.com |

| N=O (Nitroso) | Stretching (ν) | 1500 - 1600 | |

| C=N (Pyrazolone Ring) | Stretching (ν) | 1580 - 1630 | nih.gov |

| C=C (Pyrazolone Ring) | Stretching (ν) | 1490 - 1580 | nih.gov |

| -CH₃ (Methyl) | Asymmetric Stretching (ν) | ~2965 | derpharmachemica.com |

| -CH₃ (Methyl) | Symmetric Stretching (ν) | ~2880 | derpharmachemica.com |

| -CH₃ (Methyl) | Asymmetric/Symmetric Bending (δ) | 1370 - 1465 | derpharmachemica.com |

| N-N (Pyrazolone Ring) | Stretching (ν) | 1100 - 1200 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorptions arising from both the pyrazolone ring system and the nitroso group.

The nitroso group is a well-known chromophore that imparts color to the compound. It typically displays a low-intensity absorption band in the visible region (around 550-700 nm), which is attributed to the n → π* electronic transition of the N=O group. mdpi.com This transition involves the promotion of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital.

The conjugated system of the pyrazolone ring gives rise to more intense absorption bands in the UV region, typically between 200 and 400 nm. These are assigned to π → π* transitions, involving the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system. researchgate.netmdpi.com The exact position and intensity of these bands can be affected by the solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.com

Table 2: Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax Range (nm) | Reference |

|---|---|---|---|

| Pyrazolone Ring | π → π | 250 - 350 | mdpi.com |

| Nitroso Group (N=O) | n → π | 550 - 700 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It should feature a characteristic singlet for the methyl (CH₃) protons. The chemical shift of this signal would typically appear in the range of δ 1.9–2.3 ppm. mdpi.com Depending on the tautomeric form and the solvent, a broad signal for the N-H proton of the pyrazolone ring might also be observed.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the methyl carbon (δ ~14–17 ppm), the C4 carbon attached to the nitroso group, the C3 carbon attached to the methyl group, and the C5 carbonyl carbon (δ ~146–168 ppm). mdpi.com The exact chemical shifts provide insight into the electronic environment of each carbon.

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for this molecule due to the presence of three nitrogen atoms in different chemical environments. The nitrogen of the nitroso group is expected to have a very characteristic chemical shift in the range of δ 400–600 ppm (relative to a standard like ammonia). researchgate.net The two nitrogen atoms within the pyrazole (B372694) ring will also have distinct chemical shifts, which are sensitive to substitution and tautomerism. researchgate.net

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -CH₃ | 1.9 - 2.3 | mdpi.com |

| ¹H | N-H | Variable, broad | |

| ¹³C | -CH₃ | 14 - 17 | mdpi.com |

| ¹³C | C3 | ~147 | researchgate.net |

| ¹³C | C4 | ~115 | researchgate.net |

| ¹³C | C5 (C=O) | 146 - 168 | mdpi.com |

| ¹⁵N | N1 | Variable | researchgate.net |

| ¹⁵N | N2 | Variable | researchgate.net |

| ¹⁵N | N of Nitroso (-N=O) | 400 - 600 | researchgate.net |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. researchgate.netmdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of the carbon attached to the methyl group. researchgate.net

The chemical shifts observed in NMR are a direct result of the local electronic environment, or "shielding," around a nucleus. In this compound, the electron-withdrawing nature of the carbonyl (C=O) and nitroso (N=O) groups significantly influences the chemical shifts of the ring carbons. These groups deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). nih.gov Conversely, electron-donating groups would cause an upfield shift. Analysis of these shielding effects helps to confirm the electronic structure of the molecule.

Coupling constants (J-values) provide information about the connectivity of atoms through chemical bonds. While there are few protons to show proton-proton coupling in this molecule, one-bond carbon-proton coupling constants (¹JCH) for the methyl group can be measured and provide information about the hybridization of the methyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₅N₃O₂), the molecular weight is approximately 143.04 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 143. A characteristic fragmentation pathway for N-nitroso and C-nitroso compounds is the loss of the nitroso radical (•NO), which has a mass of 30 Da. osti.gov This would result in a prominent fragment ion at m/z 113 ([M-30]⁺). Further fragmentation of the pyrazolone ring would lead to other smaller ions, helping to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. researchgate.netmdpi.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Reference |

|---|---|---|---|

| 143 | [M]⁺ (Molecular Ion) | [C₄H₅N₃O₂]⁺ | mdpi.com |

| 113 | [M - NO]⁺ | [C₄H₅N₂O]⁺ | osti.gov |

| 85 | [M - NO - CO]⁺ | [C₃H₅N₂]⁺ | |

| 43 | [CH₃-C≡O]⁺ | [C₂H₃O]⁺ | |

| 30 | [NO]⁺ | [NO]⁺ | osti.gov |

Theoretical and Computational Chemistry Approaches to 3 Methyl 4 Nitroso 1 Pyrazolin 5 One Systems

Quantum Chemical Methods for Electronic Structure Calculation (e.g., HF, DFT, MPn)

The electronic structure and relative stabilities of 3-Methyl-4-nitroso-1-pyrazolin-5-one's tautomers and isomers have been extensively investigated using a variety of quantum chemical methods. sci-hub.seresearchgate.net These methods provide a theoretical framework for understanding the behavior of electrons within the molecule, which governs its chemical properties.

Commonly employed ab initio and density functional theory (DFT) methods include:

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be important for accurate energy predictions. sci-hub.seresearchgate.net

Møller-Plesset Perturbation Theory (MPn): This method improves upon the HF method by including electron correlation through perturbation theory. Second-order (MP2) and fourth-order (MP4) calculations have been applied to the this compound system to achieve higher accuracy in energy calculations. sci-hub.seresearchgate.net

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, calculate the electron density of a system rather than its wavefunction, offering a balance between computational cost and accuracy. sci-hub.senih.gov These methods are widely used for geometry optimization and property prediction of medium-sized organic molecules.

Studies on 4-nitroso-pyrazolones have utilized HF, DFT, and MPn (where n=2, 4) levels of theory to investigate the structure and relative stabilities of the various possible molecular forms. sci-hub.seresearchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For this compound and related compounds, Pople-style basis sets are commonly used. sci-hub.seresearchgate.net

Key strategies include:

6-31+G(d,p) and 6-311+G : These are split-valence basis sets that provide flexibility in describing the electron distribution. sci-hub.seresearchgate.net

The + symbol indicates the addition of diffuse functions, which are important for describing anions or molecules with lone pairs of electrons.

The (d,p) notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and molecular shape.

Geometry Optimization: Initial molecular structures are optimized to find the lowest energy conformation on the potential energy surface. For the tautomers of this compound, geometry optimizations have been performed at levels such as MP2/6-31+G(d,p). sci-hub.se This process ensures that the calculated properties correspond to a stable molecular structure.

Prediction and Validation of Tautomeric and Isomeric Stabilities

A significant area of computational study for this compound is its complex tautomerism. The molecule can exist in at least eleven different tautomeric and isomeric forms due to the mobility of protons and the potential for the nitroso group to exist as an oxime. sci-hub.seresearchgate.net Computational methods are essential for determining the most stable forms and the likelihood of their coexistence in different environments. sci-hub.se The calculations have shown that for 3-methyl-4-nitroso-5-pyrazolone, the oxime tautomer is the most favored form in solution. sci-hub.se

To predict the relative stability of the different tautomers and isomers, their relative energies are calculated. sci-hub.se The form with the lowest energy is considered the most stable. These calculations can include total electronic energies, enthalpies (which include zero-point vibrational energy and thermal corrections), and Gibbs free energies (which also account for entropy).

For this compound, relative energy calculations have shown that the oxime tautomers (specifically forms 1A and 1B in the literature) are significantly more stable than the nitroso forms (1D and 1F). sci-hub.se The remaining tautomeric forms are predicted to be much higher in energy, making their contribution to any equilibrium negligible. sci-hub.se

| Structure | Relative Energy (kcal/mol) |

|---|---|

| 1A (syn-oxime) | 3.13 |

| 1Arot (rotamer of 1A) | 3.13 |

| 1A' (isomer of 1A) | 3.43 |

| 1B (anti-oxime) | 0.00 |

| 1D (nitroso) | 6.12 |

| 1F (nitroso) | 6.98 |

| Other Tautomers | > 19.00 |

Data sourced from Enchev et al. (2009). sci-hub.se

Solvation Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The stability of tautomers can be significantly influenced by the surrounding solvent. Computational models are used to simulate these environmental effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is represented as a continuous dielectric medium. sci-hub.seresearchgate.net This model allows for the estimation of how a solvent's polarity affects the relative energies of the different molecular forms. scielo.br For 4-nitroso-pyrazolones, the PCM has been used to estimate the effect of the medium on the relative stabilities of the different structures. sci-hub.seresearchgate.net

Simulation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry can predict spectroscopic properties, which is crucial for validating theoretical structures against experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shieldings. sci-hub.se For this compound, ¹H, ¹³C, and ¹⁵N NMR chemical shieldings and coupling constants have been calculated at the B3LYP/6-31+G(d,p) level. sci-hub.se These calculated values can be compared with experimental NMR spectra to confirm the presence of specific tautomers or isomers in solution. sci-hub.se

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to simulate electronic transitions and predict UV-Vis absorption spectra. cuny.edu The presence of the nitroso chromophore in related compounds has been confirmed by UV-Vis spectra, showing maximum absorption wavelengths characteristic of aromatic nitroso compounds. mdpi.com

Reaction Mechanism Exploration using Computational Tools

Computational tools are invaluable for exploring the mechanisms of chemical reactions. nih.gov For a molecule like this compound, this could involve studying its synthesis, decomposition, or its role as a ligand in complexation reactions.

Methodologies for exploring reaction mechanisms include:

Locating Transition States: Identifying the transition state (the highest energy point along a reaction pathway) is key to understanding the kinetics of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the correct species. nih.gov

Activation Strain Model (ASM): Also known as the distortion/interaction model, the ASM decomposes the activation energy of a reaction into two components: the strain energy required to deform the reactants into their transition state geometries, and the interaction energy between the deformed reactants. nih.gov This analysis provides insight into the factors that control the reaction barrier. scielo.br

These computational approaches provide a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone. rsc.org

Research Applications of 3 Methyl 4 Nitroso 1 Pyrazolin 5 One and Its Derivatives in Non Biological/non Clinical Domains

Analytical Chemistry Applications

The structure of 4-substituted pyrazolones makes them excellent chelating agents for metal ions. The presence of nitrogen and oxygen atoms creates effective coordination sites, which has been extensively exploited in the development of analytical reagents for environmental and industrial monitoring.

Derivatives of 3-methyl-1-phenyl-4-arylazo-5-pyrazolone have been investigated as sensitive reagents for the spectrophotometric determination of various metal ions. researchgate.net The principle of this application lies in the formation of a colored complex between the pyrazolone (B3327878) derivative (the ligand) and a metal ion. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion. warse.org

The 4-nitroso group in 3-Methyl-4-nitroso-1-pyrazolin-5-one, along with the adjacent keto-oxygen, provides a bidentate chelation site for metal ions. This interaction leads to the formation of stable, colored metal complexes. The reaction changes the electronic properties of the molecule, causing a significant shift in its light absorption wavelength (λmax), which enables the selective and quantitative determination of specific metals. researchgate.netwarse.org The optimal pH and the stoichiometry of the metal-ligand complex are crucial parameters that are determined for each specific application. researchgate.net

Table 1: Spectrophotometric Determination of Metal Ions using Pyrazolone Derivatives

| Metal Ion | Pyrazolone Derivative | Optimal pH | Wavelength (λmax) |

|---|---|---|---|

| Mercury (II) | N-methylanabazin-α-azo-1,8-aminonaphthol-4,6-disulfonic acid | 6.5 | 670 nm |

| Various Transition Metals | 1,3-diphenyl-4-arylazo-5-pyrazolones | Varies | Varies |

This table illustrates the application of related azo-derivatives in spectrophotometry, a principle extendable to 4-nitroso pyrazolones.

Solvent extraction is a critical technique for the separation and purification of metals in hydrometallurgy and analytical chemistry. nih.gov Pyrazolone derivatives, particularly acylpyrazolones, are recognized as highly effective chelating extractants for the isolation and separation of metal ions from aqueous solutions. mdpi.com These compounds function by forming neutral, lipophilic complexes with metal ions, which can then be extracted into an immiscible organic solvent. mdpi.comijacskros.com

The efficiency of extraction depends on factors such as the pH of the aqueous phase, the concentration of the extractant, and the choice of the organic solvent. ijacskros.com For instance, 1-phenyl-3-methyl-4-trichloroacetyl pyrazolone-5 has been successfully used to extract uranium (VI) from acidic solutions into chloroform. ijacskros.com The underlying principle involves the replacement of the acidic proton in the pyrazolone derivative with a metal cation, a process known as cation exchange. nih.gov The unique coordination properties of sulfur-containing analogues, such as 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, have also been explored for developing effective ligands for metal isolation. mdpi.com

Applications in Dye and Pigment Chemistry

The pyrazolone nucleus is a fundamental component in the synthesis of a significant class of industrial colorants. Its derivatives are valued for their bright hues, good stability, and strong affinity for various substrates.

According to chemical theory, the color of an organic substance is due to the presence of unsaturated groups called chromophores. eprojectstore.comresearchwap.com The nitroso group (-N=O) is an important chromophore. eprojectstore.comresearchwap.com In this compound, the nitroso group, in conjunction with the conjugated pyrazolone ring system, forms a "chromogen"—a molecule capable of exhibiting color. eprojectstore.comresearchwap.com

The color intensity and exact hue of the chromogen can be modified by the introduction of "auxochromes," which are functional groups that enhance the color-yielding power of the chromophore. eprojectstore.comresearchwap.com This principle allows for the fine-tuning of the coloration properties of pyrazolone-based molecules for various technological applications.

Pyrazolone derivatives are extensively used as coupling components in the synthesis of azo dyes, which constitute the largest class of industrial colorants. researchwap.comnih.gov The synthesis involves the reaction of a diazotized primary aromatic amine with a pyrazolone derivative. researchwap.com While this compound is not an azo dye itself, its precursor (3-methyl-1-pyrazolin-5-one) is a key building block for such dyes. Furthermore, the 4-nitroso group can be chemically reduced to a 4-amino group, which can then be diazotized itself to produce other complex azo dyes.

A series of acid dyes synthesized from 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone have been successfully applied to leather, demonstrating high exhaustion and fixation values. elsevier.esresearchgate.net These dyes exhibit good fastness properties (light, wash, and rubbing fastness), which are attributed to the strong chemical interactions between the polar groups of the dye and the collagen protein of the leather. elsevier.esresearchgate.net Metallization of these dyes with transition metals like copper (II) and iron (II) can further enhance their fastness properties. elsevier.es

Table 2: Fastness Properties of Pyrazolone-Based Acid Dyes on Leather

| Dye Type | Light Fastness | Wash Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |

|---|---|---|---|---|

| Unmetallized Acid Dyes | Good | Good to Excellent | Good to Excellent | Good |

Data synthesized from studies on 1-(p-sulphophenyl)-3-methyl-5-pyrazolone based dyes, indicating the performance of this class of compounds. elsevier.esresearchgate.net

Explorations in Material Science and Photonic Systems (e.g., photoelectronics, optical storage)

The unique electronic structures of pyrazole (B372694) and pyrazoline derivatives make them promising candidates for applications in modern material science, particularly in photonics and electronics. elsevier.es Certain pyrazoline derivatives that possess electron-donating and electron-accepting groups within the same molecule exhibit significant nonlinear optical (NLO) properties. nih.gov

These NLO materials can alter the properties of light that passes through them and are essential for technologies like ultrafast optics and optical data storage. elsevier.esnih.gov The potential for pyrazolone derivatives to be used in these advanced applications stems from their highly conjugated molecular frameworks, which facilitate electron delocalization and lead to large NLO responses. nih.gov Research in this area focuses on synthesizing new derivatives with enhanced NLO characteristics for use in next-generation photoelectronic devices. elsevier.esnih.gov

Precursor in Organic Synthesis for Complex Heterocyclic Frameworks

This compound and its derivatives are valuable synthons in organic chemistry, primarily serving as precursors for the construction of a diverse array of complex heterocyclic frameworks. The strategic placement of the nitroso group at the C4 position is pivotal, as it can be readily transformed into other functional groups, most notably an amino group, which then facilitates various cyclization reactions. This versatility makes 4-nitrosopyrazolones key starting materials for the synthesis of fused pyrazole systems, which are significant scaffolds in medicinal and materials chemistry.

The synthetic utility of this compound largely stems from the chemical reactivity of its pyrazolone core and the transformative potential of the C4-nitroso substituent. Reduction of the nitroso group yields the corresponding 4-aminopyrazolone, a highly reactive intermediate. This intermediate possesses nucleophilic centers that can react with various electrophiles to construct new heterocyclic rings fused to the pyrazole core.

A significant application of aminopyrazole derivatives, obtainable from their 4-nitroso precursors, is in the synthesis of pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.org These fused heterocycles are of considerable interest due to their presence in many medicinally important compounds. beilstein-journals.org The synthesis often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be reacted with α,β-unsaturated ketones to yield 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org

Similarly, these aminopyrazole precursors are instrumental in forming pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These classes of compounds are purine (B94841) analogues and have attracted significant attention for their potential biological activities. The synthetic strategies typically involve the reaction of the aminopyrazole with β-ketoesters or other 1,3-bielectrophilic reagents, leading to the formation of the fused pyrimidine (B1678525) ring.

Furthermore, the versatility of aminopyrazoles extends to the synthesis of other complex systems like pyrazolo[3,4-c]isoquinolines. The reaction of 4-aryl-5-aminopyrazoles with various aldehydes in acidic media can lead to the formation of these intricate three-ring heterocyclic structures. researchgate.net The reaction proceeds through an initial azomethine derivative which then undergoes a cyclization similar to the Pictet-Spengler condensation. researchgate.net

The following tables summarize representative examples of complex heterocyclic frameworks synthesized from pyrazolone precursors, highlighting the diversity of achievable structures.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazole Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketones | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Aminopyrazole | Cyclic β-diketones and Aryl Aldehydes | Pyrazolo[3,4-b]pyridine derivatives | beilstein-journals.org |

Table 2: Synthesis of Other Fused Pyrazole Heterocycles

| Precursor | Reagent | Product Class | Reference |

|---|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-5-aminopyrazoles | Aryl/Heteroaryl Aldehydes | Pyrazolo[3,4-c]isoquinolines | researchgate.net |

| 5-Aminopyrazole | Various bielectrophilic moieties | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-d]pyrimidines | beilstein-journals.org |

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-4-nitroso-1-pyrazolin-5-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of pyrazolinone derivatives typically involves cyclization of hydrazine derivatives with β-ketoesters or β-diketones. For nitroso-substituted analogs like this compound, post-functionalization via nitrosation is critical. For example:

- Step 1 : Synthesize 3-methyl-1-pyrazolin-5-one by reacting methyl hydrazine with acetylacetone under reflux in ethanol .

- Step 2 : Introduce the nitroso group at position 4 using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl or H₂SO₄) at 0–5°C to avoid over-oxidation .

- Key Variables : Temperature control (<10°C) prevents decomposition of the nitroso group. Solvent choice (e.g., aqueous HCl vs. acetic acid) affects regioselectivity.

Data Table :

| Reagent | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaNO₂/HCl | 0–5 | H₂O | 65–70 | 92% |

| NaNO₂/H₂SO₄ | 5–10 | AcOH | 55–60 | 88% |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : The nitroso group (N=O) causes deshielding of adjacent protons. In H-NMR, the C3 methyl group typically resonates at δ 2.1–2.3 ppm, while the pyrazolinone ring protons appear as multiplets between δ 6.0–7.5 ppm .

- FT-IR : Strong absorption bands at 1520–1480 cm⁻¹ (N=O stretch) and 1680–1660 cm⁻¹ (C=O of pyrazolinone) confirm functional groups .

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min; retention time ~8.2 min (UV detection at 254 nm) .

Advanced: How does the nitroso group in this compound influence its reactivity compared to nitro or amino analogs?

Methodological Answer:

The nitroso group (N=O) is redox-active and less stable than nitro (NO₂) or amino (NH₂) groups:

- Oxidation : Unlike nitro groups, nitroso derivatives can be oxidized to nitro compounds under strong acidic conditions (e.g., HNO₃), altering bioactivity .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitroso to amino groups, enabling access to 3-Methyl-4-amino-1-pyrazolin-5-one, a precursor for drug candidates .

- Tautomerism : The nitroso group participates in keto-enol tautomerism, affecting solubility and binding affinity in biological assays .

Advanced: What are the key challenges in analyzing conflicting spectral data for nitroso-pyrazolinone derivatives?

Methodological Answer:

Discrepancies often arise from:

- Tautomeric equilibria : Use low-temperature NMR (−40°C) to "freeze" tautomers and resolve split peaks .

- Nitroso dimerization : In solution, nitroso compounds can form dimers (e.g., azodioxy derivatives), complicating mass spectrometry. Confirm monomeric molecular ion peaks via high-resolution ESI-MS .

- pH-dependent UV shifts : Adjust HPLC mobile phase pH to 3.5 (using phosphate buffer) to stabilize the nitroso form and avoid peak splitting .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of nitroso-pyrazolinones?

Methodological Answer:

- Control for redox activity : Include antioxidants (e.g., ascorbic acid) in cell-based assays to distinguish direct biological effects from ROS-mediated artifacts .

- Structure-activity relationship (SAR) : Compare this compound with its nitro (NO₂) and hydroxylamine (NHOH) analogs to isolate the nitroso group’s contribution .

- Dose-response profiling : Use a logarithmic concentration range (1 nM–100 μM) to identify biphasic effects, common in redox-active compounds .

Advanced: What computational methods are suitable for predicting the stability and tautomeric states of this compound?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare keto vs. enol tautomer energies. The nitroso group stabilizes the keto form by 2–3 kcal/mol .

- Molecular dynamics (MD) : Simulate solvation in water/DMSO mixtures to predict tautomer populations under experimental conditions .

- QTAIM analysis : Evaluate electron density at bond critical points to quantify resonance stabilization between the nitroso and pyrazolinone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.